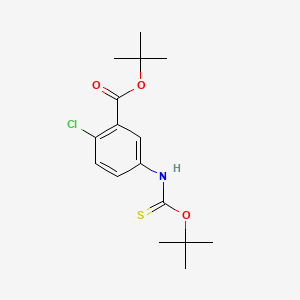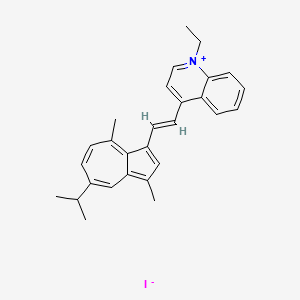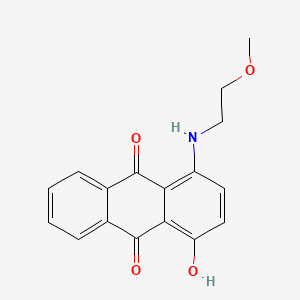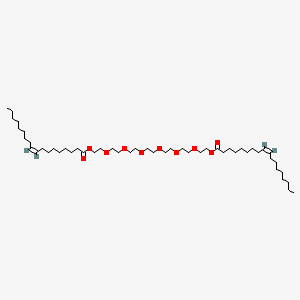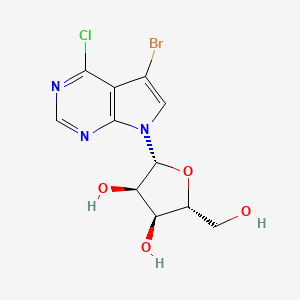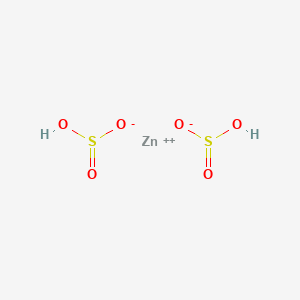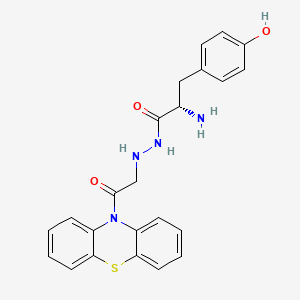
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine is a synthetic nucleoside analog known for its antiviral properties. It has been studied for its efficacy against drug-resistant strains of human cytomegalovirus (HCMV), particularly those resistant to ganciclovir and foscarnet .
Vorbereitungsmethoden
The synthesis of (Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine involves several steps, starting with the preparation of the cyclopropylidene intermediate. This intermediate is then reacted with guanine under specific conditions to yield the desired compound. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine has several scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs.
Biology: Researchers study its effects on viral replication and resistance mechanisms.
Medicine: It is investigated for its potential to treat drug-resistant HCMV infections.
Industry: The compound is used in the development of antiviral drugs.
Wirkmechanismus
The mechanism of action of (Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine involves its incorporation into viral DNA, leading to chain termination. It is phosphorylated by viral kinases, which allows it to compete with natural nucleotides. This process disrupts viral replication and inhibits the growth of drug-resistant HCMV strains .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Ganciclovir: Another nucleoside analog used to treat HCMV infections.
Foscarnet: An antiviral agent used for drug-resistant HCMV.
Cidofovir: A nucleotide analog with antiviral properties.
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine is unique in its ability to target drug-resistant strains of HCMV, making it a valuable addition to the arsenal of antiviral agents .
Eigenschaften
CAS-Nummer |
200496-39-5 |
|---|---|
Molekularformel |
C10H11N5O2 |
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
2-amino-9-[[2-(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N5O2/c11-10-13-8-7(9(17)14-10)12-4-15(8)2-5-1-6(5)3-16/h2,4,6,16H,1,3H2,(H3,11,13,14,17) |
InChI-Schlüssel |
BGLCIGGDZYNYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1=CN2C=NC3=C2N=C(NC3=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


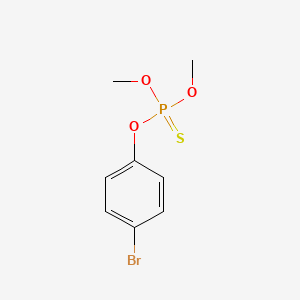
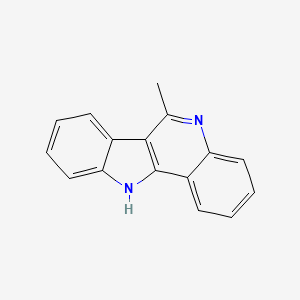
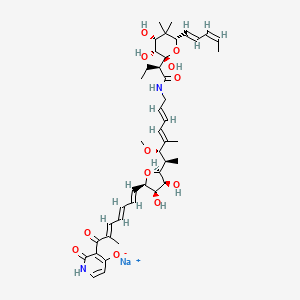
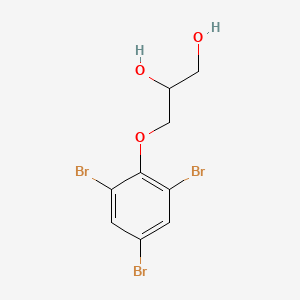

![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)
